N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-[4-Chloro-3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, and an isothiazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the chlorination of a phenyl ring followed by the introduction of the trifluoromethyl group. The isothiazolidinyl moiety is then incorporated through a series of reactions involving sulfur and nitrogen-containing reagents. The final step usually involves the formation of the benzamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent reaction conditions ensures the consistent production of the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[4-Chloro-3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(trifluoromethyl)benzamide has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[4-Chloro-3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isothiazolidinyl moiety is particularly important in these interactions, as it can form covalent bonds with target proteins, leading to inhibition or activation of their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: This compound shares the chlorinated phenyl and trifluoromethyl groups but lacks the isothiazolidinyl moiety.
4-(Trifluoromethyl)aniline: Similar in having the trifluoromethyl group, but differs significantly in its overall structure and reactivity.
Uniqueness
N-[4-Chloro-3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the isothiazolidinyl moiety, which imparts distinct chemical and biological properties. This moiety allows for specific interactions with biological targets, making the compound valuable in drug development and biochemical research.
Properties
Molecular Formula |
C17H14ClF3N2O3S |
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Molecular Weight |
418.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H14ClF3N2O3S/c18-14-6-5-13(10-15(14)23-7-2-8-27(23,25)26)22-16(24)11-3-1-4-12(9-11)17(19,20)21/h1,3-6,9-10H,2,7-8H2,(H,22,24) |
InChI Key |
BNZIRTSSGKTJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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